molecular formula C5H4Cl2N2 B019286 3-Amino-2,5-dichloropyridine CAS No. 78607-32-6

3-Amino-2,5-dichloropyridine

Cat. No. B019286
CAS RN: 78607-32-6
M. Wt: 163 g/mol
InChI Key: OLZPJUVEGSNIJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2,5-dichloropyridine and related compounds involves several chemical reactions, including substitution, diazotization, and condensation reactions. Liao Jian-qiao (2010) reported a method for synthesizing 2-Amino-4-chloropyridine, which can be related to the synthesis of compounds within the same chemical family, with an overall yield of 68.5%, using methyl 4-chloropicolinate as the starting material (Liao Jian-qiao, 2010).

Molecular Structure Analysis

Structural elucidation of related compounds is often performed using X-ray crystallography, FTIR, NMR, and other spectroscopic methods. For example, the study by Barakat et al. (2015) provided insights into the structural aspects and isomerism of pyrimidine derivatives, which share some structural similarities with this compound, using DFT/B3LYP methods (Barakat et al., 2015).

Chemical Reactions and Properties

The chemical behavior of this compound includes its participation in various organic reactions, such as nucleophilic substitution, and its potential to form complex molecules. Research by Klappa et al. (2002) on the synthesis of pyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the type of chemical transformations that compounds similar to this compound might undergo (Klappa et al., 2002).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and density, are critical for understanding the applications and handling of this compound. The study by Ma et al. (2018) on a pyridine-based energetic material provides insights into properties like high density and thermal behavior that are relevant for the analysis of related compounds (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for the application of this compound in synthesis and material science. The work by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and properties of a novel compound provides an example of how these properties are investigated in compounds related to this compound (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Synthesis : A study by Zimin et al. (2020) described the use of Gold(I)-catalyzed oxidative annulation with 2,3-dichloropyridine N-oxide for generating 1,3-oxazoles and 2,5-diaminooxazoles, potentially useful in the synthesis of pharmaceuticals and nutraceuticals (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).

  • Reactivity and Selectivity in Cross-Couplings : Datta Khoje and Gundersen (2011) reported that substituting 2,4-dichloropyridines with an amino group at C-3 improves reactivity and regioselectivity in Pd-catalyzed cross-couplings, demonstrating absolute selectivity for coupling at C-2 when the amino group is replaced (Datta Khoje & Gundersen, 2011).

  • Synthesis of MGMT Inhibitors : Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (Lopez, McCabe, Mcelhinney, Mcmurry, & Rozas, 2009).

  • Large-Scale Synthesis for Polychlorinated Aminopyridines : Gudmundsson et al. (1997) demonstrated an efficient large-scale synthesis of 2-amino-4-chloropyridine, which enables the convenient preparation of various polychlorinated 2-aminopyridines in higher yields (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).

  • Potential in Treating Acute Myeloid Leukemia : Xia et al. (2011) found that heteroatom-substituted analogues of 3-Cl-AHPC show potential for improving solubility, bioavailability, and toxicity without impacting apoptosis-inducing activity, making them promising candidates for treating acute myeloid leukemia (Xia, Farhana, Correa, Das, Castro, Yu, Oshima, Reed, Fontana, & Dawson, 2011).

Safety and Hazards

3-Amino-2,5-dichloropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with personal protective equipment, including dust masks, eyeshields, and gloves . It should be stored in a well-ventilated place, with the container kept tightly closed .

Mechanism of Action

Target of Action

The primary target of 3-Amino-2,5-dichloropyridine is the respiratory system

Mode of Action

It’s known that the compound can undergo cross-coupling reactions with arylboronic acids in the presence of certain catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in methanol This suggests that it may be absorbed orally and distributed throughout the body via the bloodstream

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a cool, dry place under inert gas . This suggests that exposure to heat, moisture, or reactive gases could potentially degrade the compound or reduce its efficacy. Furthermore, the compound is classified as an acute toxic and a skin and eye irritant , indicating that it should be handled with care to avoid adverse health effects.

properties

IUPAC Name

2,5-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPJUVEGSNIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384131
Record name 2,5-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78607-32-6
Record name 2,5-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,5-dichloropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 129.2 g (0.69 mol) of 2,5-dichloro-3-nitropyridine in 1300 ml of dioxane is added 26.0 g of Raney-nickel, that has previously been washed with ethanol. This mixture is then hydrogenated with hydrogen under normal pressure at 20°-35° C. After uptake of 20% of the theoretical amount of hydrogen, another 30 g of washed Raney-nickel catalyst are added. After hydrogenating for 22 hours, the catalyst is filtered off, the solvent is evaporated and the residue is crystallized from hexane/ethyl acetate. Thus, 84.9 g of 3-amino-2,5-dichloropyridine (78% of the theory) are obtained, which melts at 129°-132° C.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

26.0 g of Raney nickel catalyst are washed with ethanol and then added to a solution of 129.2 g (0.69 mol) of 2,5-dichloro-3-nitropyridine in 1300 ml of dioxane. This mixture is hydrogenated with hydrogen under normal pressure and at a temperature in the range from 20° to 35° C. After reaction of 20% of the required amount of hydrogen, a further 30.0 g of Raney nickel catalyst are added to the reaction mixture. After a hydrogenation period of 22 hours, the catalyst is removed, the solvent is evaporated off and the residue is crystallised from ethyl acetate/hexane, affording 84.9 g (78% of theory) of 3-amino-2,5-dichloropyridine, m.p. 129°-132° C.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 129.2 g (0.69 mol) of 2,5-dichloro-3-nitropyridine in 1300 ml of dioxane is added 26 0 g of Raney-nickel, that has previously been washed with ethanol. This mixture is then hydrogenated with hydrogen under normal pressure at 20-35° C. After uptake of 20% of the theoretical amount of hydrogen, another 30 g of washed Raney-nickel catalyst are added. After hydrogenating for 22 hours, the catalyst is filtered off, the solvent is evaporated and the residue is crystallized from hexane/ ethyl acetate. Thus, 84.9 g of 3-amino-2,5-dichloropyridine (78% of the theory) are obtained, which melts at 129-132° C.
Quantity
129.2 g
Type
reactant
Reaction Step One
[Compound]
Name
26
Quantity
0 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize 3-Amino-2,5-dichloropyridine and what molecular properties were investigated?

A1: The study employed Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopic techniques to characterize this compound []. These methods provided insights into the vibrational frequencies of the molecule's bonds, its electronic transitions, and its interactions with different solvents.

Q2: How was computational chemistry utilized in understanding the properties of this compound?

A2: Density Functional Theory (DFT) calculations played a crucial role in this research []. The study utilized DFT to:

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